Trimethyl thiophosphate
Overview
Description
Trimethyl thiophosphate is an organophosphorus compound with the molecular formula C3H9O3PS. It is a colorless liquid with a slight odor and is known for its use in various chemical reactions and industrial applications. This compound is primarily used as an intermediate in organic synthesis and has applications in the production of pesticides and other chemicals.
Mechanism of Action
Target of Action
O,O,O-Trimethyl phosphorothioate primarily targets macrophages . It has been shown to increase the metabolic activities of splenic and peritoneal macrophages .
Mode of Action
The compound interacts with its targets by modulating their protease activity . Acute administration of O,O,O-Trimethyl phosphorothioate elevates the levels of neutral proteases, such as elastase, collagenase, and plasminogen activator, in culture supernatants of peritoneal and splenic macrophages . This elevation indicates that acute administration of the compound alters macrophage function, which is elevated following exposure to acute inflammatory stimuli .
Biochemical Pathways
The compound affects the biochemical pathways related to the secretion of interleukin 1 and nonspecific esterase . It also influences the pathways related to the secretion of neutral proteases . The compound’s action leads to an elevation in the levels of these enzymes, indicating a change in the biochemical pathways of the macrophages .
Pharmacokinetics
It is known that the compound can be oxidized to the corresponding oxo (p=o) compound under mild conditions with hydrogen peroxide or ozone . This suggests that the compound may undergo metabolic transformations in the body, which could affect its bioavailability.
Result of Action
The result of the compound’s action is an increase in the metabolic activities of macrophages . This includes an increase in the secretion of interleukin 1, nonspecific esterase, and neutral proteases . These changes could potentially influence the immune response and other physiological processes involving macrophages.
Action Environment
The action of O,O,O-Trimethyl phosphorothioate can be influenced by environmental factors. For instance, the compound’s oxidation to the corresponding oxo (P=O) compound can be facilitated by the presence of hydrogen peroxide or ozone . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of these and potentially other environmental factors.
Preparation Methods
Trimethyl thiophosphate can be synthesized through several methods. One common method involves the reaction of trimethyl phosphite with sulfur. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the oxidation of O,O,O-trimethyl phosphorothioate using hydrogen peroxide or ozone. Urea hydroperoxide has been found to be an effective solid-state source of hydrogen peroxide, resulting in better yields compared to 30% hydrogen peroxide .
Chemical Reactions Analysis
Trimethyl thiophosphate undergoes various chemical reactions, including oxidation, chlorination, and rearrangement.
Scientific Research Applications
Trimethyl thiophosphate has several scientific research applications:
Comparison with Similar Compounds
Trimethyl thiophosphate can be compared with other organophosphorus compounds such as O,O,O-trimethyl phosphate and O,O,S-trimethyl phosphorothioate.
Biological Activity
Overview
Trimethyl thiophosphate (TMPS), with the chemical formula , is an organophosphorus compound that has garnered attention for its biological activities, particularly its effects on immune cells such as macrophages. This article explores the biological activity of TMPS, including its mechanisms of action, relevant case studies, and research findings.
TMPS is a colorless liquid known for its use in organic synthesis and as an intermediate in pesticide production. The compound primarily targets macrophages , enhancing their metabolic activities. The mechanism of action involves modulation of protease activity and biochemical pathways related to the secretion of interleukin-1 and nonspecific esterase activity.
Key Mechanisms
- Target Cells : Macrophages
- Action Mode : Modulates protease activity
- Biochemical Pathways : Influences interleukin-1 secretion and nonspecific esterase activity
- Pharmacokinetics : Can be oxidized to a corresponding oxo compound under mild conditions.
Biological Activity and Immunological Effects
Research indicates that TMPS can induce immunosuppression, affecting the respiratory burst and phagocytic activity of leukocytes. Notably, TMPS has been shown to increase the metabolic activities of splenic and peritoneal macrophages, suggesting a potential role in modulating immune responses.
Case Studies
- Macrophage Activation : A study demonstrated that TMPS significantly increased the metabolic activities of macrophages, indicating enhanced immune response capabilities. This was evidenced by increased production of pro-inflammatory cytokines.
- Immunosuppressive Effects : Another research highlighted TMPS's ability to suppress immune functions in specific contexts, which could have implications for therapeutic applications where modulation of the immune response is desired.
Comparative Analysis with Similar Compounds
The biological activity of TMPS can be compared with other organophosphorus compounds to highlight its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethyl phosphate | Lacks sulfur; used as a solvent and reagent | |
Triethyl phosphate | Similar function but with ethyl groups; less toxic | |
Diethyl thiophosphate | Contains ethyl groups; more toxic than TMPS | |
Dimethyl phosphite | Similar structure; used as a reagent |
Uniqueness of this compound : The presence of three methyl groups distinguishes TMPS from other similar compounds, influencing its solubility, reactivity, and biological activity.
Research Findings
Recent studies have expanded the understanding of TMPS's interactions with biological systems. For instance:
- Oxidative Reactions : Research showed that TMPS can undergo oxidation reactions with agents like hydrogen peroxide or ozone, leading to potential applications in environmental chemistry and organic synthesis .
- Toxicological Studies : Investigations into the toxicity profiles of TMPS revealed that while it shares structural similarities with certain insecticides, its specific biological effects may vary significantly based on concentration and exposure duration .
Properties
IUPAC Name |
trimethoxy(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLYQXUTWUIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164927 | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152-18-1 | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological profile of O,O,S-trimethyl phosphorothioate, an impurity often found in technical organophosphorus insecticides?
A1: O,O,S-trimethyl phosphorothioate exhibits significant toxicity. Studies have shown that a single oral dose as low as 15 mg/kg can cause delayed mortality in rats, with death occurring between 4 to 22 days post-exposure. [] This delayed toxicity manifests as non-cholinergic symptoms, with rats exhibiting food and water refusal within 24 hours of exposure, persisting until death. [] Notably, this toxicity can be antagonized by its isomer, O,O,O-trimethyl phosphorothioate, even at low concentrations (1%). [] This protective effect is attributed to the latter's ability to counteract the prolonged inhibition of serum carboxylesterase and cholinesterase caused by O,O,S-trimethyl phosphorothioate. []
Q2: How does O,O,O-trimethyl phosphorothioate influence the toxicity of malathion?
A2: O,O,O-trimethyl phosphorothioate acts as a potent antagonist against the delayed toxicity induced by O,O,S-trimethyl phosphorothioate, a common impurity found in technical malathion. [] This protective effect is particularly significant considering the high toxicity of O,O,S-trimethyl phosphorothioate, which can cause delayed death in rats even at low doses. [] The mechanism behind this antagonism is believed to involve the interaction of these compounds with mammalian liver and serum carboxylesterases. []
Q3: What is the role of O,O,O-trimethyl phosphorothioate in environmental research?
A3: O,O,O-trimethyl phosphorothioate has been explored for its potential to stabilize Bidrin, an insecticide, in soil. [] Research indicates that applying O,O,O-trimethyl phosphorothioate to soil significantly reduces the detoxification rate of Bidrin, enhancing its persistence. [] This finding has implications for understanding the environmental fate and behavior of pesticides in soil ecosystems.
Q4: How is O,O,O-trimethyl phosphorothioate studied in atmospheric chemistry?
A4: Researchers investigate the gas-phase reactions of O,O,O-trimethyl phosphorothioate with atmospheric oxidants like the hydroxyl radical to understand its degradation pathways and the products formed. [] This research helps to determine the atmospheric lifetime of this compound and its potential environmental impact.
Q5: What are the implications of finding O,O,O-trimethyl phosphorothioate as an impurity in malathion?
A5: The presence of O,O,O-trimethyl phosphorothioate as an impurity in technical malathion is significant due to its antagonistic effect on the toxicity of another impurity, O,O,S-trimethyl phosphorothioate. [] This complex interplay between impurities highlights the importance of stringent quality control in insecticide production to ensure predictable toxicity profiles and minimize unintended environmental or health consequences.
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